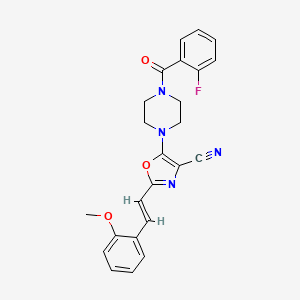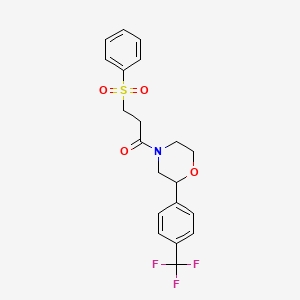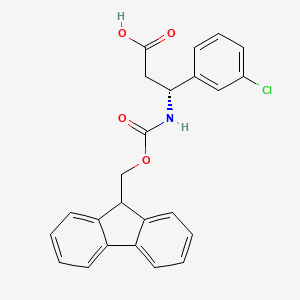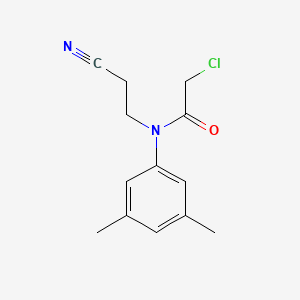
1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone, a chalcone derivative, has been explored using both conventional and sonochemical methods. The conventional method involves a simple condensation reaction of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base, which takes approximately 4 hours to complete. In contrast, the sonochemical method significantly reduces the reaction time to just 10 minutes and enhances the crystallinity of the product by 63% compared to the conventionally synthesized chalcone. This indicates that the sonochemical method is not only faster but also more energy-efficient, saving almost 90% of the energy required by the conventional method .
Molecular Structure Analysis
The molecular structure and properties of the synthesized chalcone compounds have been elucidated using density functional theory (DFT) and various spectroscopic techniques. The optimized structural parameters and topological properties, such as electron localization function and localized orbital locators, were investigated in an aqueous phase. The compound's electronic properties were also examined, including bandgap energies in different solvent atmospheres and the strength of electrophilic sites. These studies were complemented by experimental spectroscopic analysis and quantum chemical analysis, providing a comprehensive understanding of the compound's structure and reactivity .
Chemical Reactions Analysis
The synthesized chalcone derivative has been further modified to produce novel compounds with potential antimicrobial activity. This was achieved by propargylation of 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone followed by a click reaction to introduce a 1-aryl-1H-1,2,3-triazol-4-yl moiety. The structures of these new compounds were confirmed by NMR and mass spectrometry, and their antimicrobial activity was subsequently evaluated .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized chalcone derivative were characterized using various techniques. Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), elemental analyses, X-ray diffraction (XRD), polarizing optical microscopy (POM), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) were employed to evaluate the performance of the compound synthesized under ultrasonic energy. Additionally, the compound's non-covalent interactions were analyzed in different solutions, and its hyperconjugative interactions were studied using the natural bond orbitals method. The compound's potential as a kinase inhibitor was also investigated through molecular docking studies with breast cancer and anti-malarial receptors .
Applications De Recherche Scientifique
Cytotoxic Potential
1-Aryl-3-phenethylamino-1-propanone hydrochlorides, structurally similar to 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone, have been investigated for their potential as cytotoxic agents. A study by Mete, Gul, and Kazaz (2007) synthesized these compounds using Mannich reactions and identified them as potentially potent cytotoxic agents, suggesting applications in cancer research (Mete, Gul, & Kazaz, 2007).
Metabolism Studies
Jodynis-Liebert (1993) studied the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a compound related to 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone. This research is significant for understanding the metabolic pathways and potential applications in pharmacokinetics (Jodynis-Liebert, 1993).
Chemical Synthesis and Reactions
Tsuruta et al. (1985) explored the α-Chlorination of aryl ketones, including compounds similar to 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone. Their research provides insights into synthetic methodologies that could be applicable for the synthesis and modification of this compound (Tsuruta et al., 1985).
Magnetic Properties
Brandon et al. (1998) investigated the structure and magnetic properties of compounds including meso-tetrakis(2-fluorophenyl)porphinatomanganese(II). This research indicates potential applications in materials science and magnetic studies, relevant to derivatives of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone (Brandon et al., 1998).
Antimicrobial Activity
Nagamani et al. (2018) synthesized novel compounds including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones and evaluated their antimicrobial activity. This suggests potential applications of similar compounds in antimicrobial research (Nagamani et al., 2018).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBFQHOFWLTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone | |
CAS RN |
37155-08-1 |
Source


|
| Record name | 1-(4-FLUOROPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)




![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)


![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)


![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)
![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)